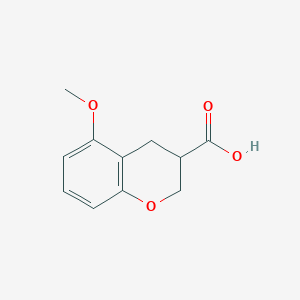

5-methoxychroman-3-carboxylic Acid

Descripción general

Descripción

5-Methoxychroman-3-carboxylic acid is a naturally occurring compound found in various plants, including the leaves of the tea plant Camellia sinensis. It has gained attention in recent years due to its potential therapeutic and environmental applications. The compound has the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxychroman-3-carboxylic acid can be achieved through various methods. One common approach involves the use of L-selectride, which is an expensive reagent, and requires reaction conditions at -50°C . Another method involves the use of chiral catalysts, such as ®-[(RuCl(H8-BINAP))2], which also requires specific reaction conditions .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

5-Methoxychroman-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

5-Methoxychroman-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are particularly significant in developing treatments for cardiovascular and neurological disorders. Research indicates that compounds derived from this acid exhibit neuroprotective properties, making them candidates for addressing neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Neuroprotective Properties

A study highlighted the efficacy of derivatives of this compound in protecting neuronal cells from oxidative stress. These compounds demonstrated a strong ability to inhibit lipid peroxidation and showed potential as monoamine oxidase B inhibitors, which are relevant for treating neurodegenerative conditions .

Natural Product Synthesis

Enhancement of Bioactive Compounds

In the realm of natural product synthesis, this compound is utilized to enhance the production of bioactive compounds found in various plants. This application is pivotal for discovering new therapeutic agents derived from natural sources .

Antioxidant Research

Potential as an Antioxidant Agent

Research has explored the antioxidant capabilities of this compound. Its derivatives have been investigated for their ability to combat oxidative stress-related diseases, which are linked to various health issues including cancer and aging. The compound's ability to scavenge free radicals makes it a candidate for developing dietary supplements aimed at reducing oxidative damage .

Material Science

Development of Advanced Materials

The unique chemical properties of this compound have led to its application in material science. It is used in creating advanced materials, including polymers and coatings that exhibit enhanced performance characteristics. This application is particularly relevant in industries focused on developing high-performance materials for various applications .

Analytical Chemistry

Reference Standard in Analytical Methods

In analytical chemistry, this compound serves as a reference standard. It aids in the identification and quantification of similar compounds within complex mixtures, facilitating accurate analytical assessments in research laboratories .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 5-methoxychroman-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects through antioxidant mechanisms, scavenging free radicals, and modulating inflammatory pathways . Specific molecular targets and pathways involved in its action are still under investigation.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 5-methoxychroman-3-carboxylic acid include:

- 6-Methoxychroman-3-carboxylic acid

- 5-Hydroxychroman-3-carboxylic acid

- 5-Methoxychroman-2-carboxylic acid

Uniqueness

This compound is unique due to its specific structural features, such as the methoxy group at the 5-position and the carboxylic acid group at the 3-position. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

5-Methoxychroman-3-carboxylic acid (5-MCA) is a compound belonging to the class of methoxylated chroman derivatives, which are known for their diverse biological activities. This article aims to elucidate the biological activity of 5-MCA, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H10O4

- Molecular Weight : 194.19 g/mol

- CAS Number : 112904-78-6

The presence of the methoxy group and the carboxylic acid functional group contributes significantly to its biological properties.

Anticancer Activity

Research indicates that 5-MCA exhibits notable anticancer properties. A study demonstrated that derivatives of carboxylic acids, including 5-MCA, significantly reduced the viability of A549 human pulmonary cancer cells. The viability was reduced to 63.4% in comparison to untreated controls, with further modifications enhancing this effect:

| Compound | Viability (%) | p-value |

|---|---|---|

| Control | 100 | - |

| 5-MCA | 63.4 | <0.05 |

| Derivative A | 21.2 | <0.0001 |

| Derivative B | 38.3 | <0.001 |

These findings suggest that structural modifications can enhance the anticancer efficacy of compounds related to 5-MCA .

Antimicrobial Activity

5-MCA has also been studied for its antimicrobial properties. Its derivatives showed structure-dependent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and drug-resistant fungal strains. The effectiveness varied based on the specific substituents on the chroman structure:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 5-MCA |

| Drug-resistant fungi | 16 µg/mL | Modified Derivative |

These results indicate that modifications to the chroman structure can lead to enhanced antimicrobial activity, making it a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of 5-MCA is another area of interest. Studies have shown that phenolic compounds with methoxy groups exhibit significant antioxidant activities due to their ability to scavenge free radicals. The antioxidant activity of various compounds was assessed using DPPH and FRAP assays:

| Compound | DPPH Scavenging Activity (%) | FRAP Value (µmol FeSO4/g) |

|---|---|---|

| 5-MCA | 85 | 150 |

| Other Methoxy Compounds | 60-80 | 100-130 |

The presence of multiple methoxy groups enhances the radical scavenging ability, suggesting that 5-MCA could serve as a potent antioxidant .

Case Studies

- Anticancer Study : A recent investigation into various flavonoids, including derivatives of methoxychroman, revealed that they induce apoptosis in cancer cells through cell cycle arrest mechanisms. The study highlighted that specific substitutions on the chroman ring significantly enhanced cytotoxicity against cancer cell lines .

- Antimicrobial Efficacy : In a comparative analysis of flavonoids' effectiveness against bacterial strains, compounds similar to 5-MCA were shown to inhibit growth effectively, particularly in resistant strains, indicating potential therapeutic applications in treating infections caused by resistant pathogens .

- Antioxidant Potential : A comprehensive review on dietary flavonoids emphasized the role of methoxylation in enhancing antioxidant properties, with implications for health benefits related to oxidative stress reduction .

Propiedades

IUPAC Name |

5-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-3-2-4-10-8(9)5-7(6-15-10)11(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGAJGALUQJCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112904-78-6 | |

| Record name | 5-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.